2,3-Dihydro-1-benzofuran-5-ylmethanol
Overview
Description
2,3-Dihydro-1-benzofuran-5-ylmethanol is a useful research compound. Its molecular formula is C9H10O2 and its molecular weight is 150.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
2,3-Dihydro-1-benzofuran-5-ylmethanol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 190.24 g/mol. Its structure features a benzofuran moiety, which is known for various biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
The biological activity of this compound appears to be mediated through several mechanisms:
- Cell Signaling Pathways : Similar benzofuran compounds have been shown to interact with key signaling pathways, including those mediated by extracellular signal-regulated kinase (ERK) and fibroblast growth factor receptor (FGFR) .
- Antioxidant Activity : Research indicates that this compound may exhibit antioxidant properties by inhibiting lipid peroxidation and scavenging free radicals. This activity is particularly relevant in neuroprotection .
- Antimicrobial Properties : The compound has demonstrated significant antimicrobial effects against various bacterial and fungal strains, making it a candidate for antibiotic development .
Antioxidant Activity
In vitro studies have shown that this compound can inhibit lipid autoxidation and protect against oxidative stress in cellular models. The compound's ability to scavenge superoxide radicals contributes to its neuroprotective potential .
Antimicrobial Activity
The compound exhibits broad-spectrum antimicrobial activity. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi . Its mechanism likely involves disrupting microbial cell membranes or inhibiting essential enzymatic processes.
Anticancer Potential
Preliminary research suggests that this compound may possess anticancer properties. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Case Studies
Several studies have investigated the biological activity of benzofuran derivatives, including this compound:
- Neuroprotection Study : A study demonstrated that a related benzofuran compound could protect mice from oxidative damage following traumatic brain injury by reducing lipid peroxidation levels .
- Antimicrobial Efficacy : In a comparative study, this compound showed significant inhibition of bacterial growth compared to standard antibiotics, indicating its potential as a new therapeutic agent .
- Anticancer Activity : Research on benzofuran derivatives has revealed their ability to inhibit the growth of ovarian cancer cells in vitro, suggesting that this compound may share similar properties .
Summary of Biological Activities
Activity | Effect | Mechanism |
---|---|---|
Antioxidant | Inhibits lipid peroxidation | Scavenging free radicals |
Antimicrobial | Effective against various bacteria and fungi | Disruption of cell membranes or enzymatic inhibition |
Anticancer | Inhibits cancer cell proliferation | Induction of apoptosis and cell cycle arrest |
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-5-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-2,5,10H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDNBMXUZGAWSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379853 | |
Record name | 2,3-dihydro-1-benzofuran-5-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103262-35-7 | |
Record name | 2,3-dihydro-1-benzofuran-5-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,3-dihydro-1-benzofuran-5-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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